CoenzymeA,S-octanoate,ammoniumsalt(1:3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

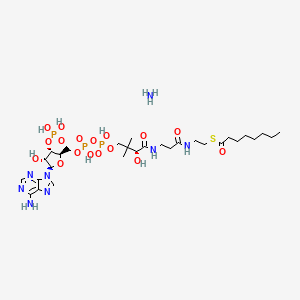

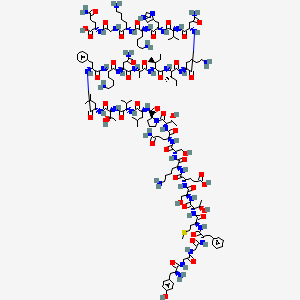

The synthesis of CoenzymeA,S-octanoate,ammoniumsalt(1:3) involves complex biochemical processes. A study on coenzyme A and short-chain acyl-coenzyme A thioesters developed a metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) for absolute quantification of intracellular coenzyme A .Molecular Structure Analysis

The molecular structure of CoenzymeA,S-octanoate,ammoniumsalt(1:3) is complex, with a molecular formula of C29H53N8O17P3S. Further detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Coenzyme A is involved in numerous metabolic pathways as substrates and intermediates . It participates in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .科学的研究の応用

Physicochemical Characterization

Quaternary ammonium salts, which include compounds like Coenzyme A, S-octanoate, ammonium salt, have been studied for their physicochemical properties. Research by Domańska & Bogel-Łukasik (2005) has involved the preparation of these salts and their basic characterization through techniques such as NMR, FTIR spectra, and mass spectrometry. The study also explored their thermodynamic properties and solubility in various solvents, providing foundational knowledge on the physical and chemical behavior of these compounds (Domańska & Bogel-Łukasik, 2005).

Biological Systems and Metabolic Pathways

In biological contexts, ammonium salts, including those related to Coenzyme A derivatives, have been examined for their interactions with fatty acids and their effects on physiological states such as coma, as demonstrated by Zieve et al. (1974). This research highlighted the synergistic effects between ammonium salts and fatty acids in inducing physiological changes, suggesting potential roles of these compounds in metabolic pathways and disease states (Zieve, Zieve, Doizaki, & Gilsdorf, 1974).

Enzymatic Reactions and Biosynthesis

Further research into Coenzyme A derivatives involves their role in enzymatic processes and biosynthesis. For instance, the study by Norwood, Bus, & Millington (1990) presented a method for analyzing Coenzyme A thioesters through liquid chromatography and mass spectrometry, highlighting the importance of these compounds in enzymatic reactions and metabolic studies (Norwood, Bus, & Millington, 1990).

Antimicrobial Properties

Quaternary ammonium compounds, including those derived from Coenzyme A, are known for their antimicrobial properties. A study by Liu et al. (2013) explored the use of N-halamine and quaternary ammonium salt-coated cotton for antimicrobial applications, demonstrating the potential of these compounds in creating antimicrobial surfaces and materials (Liu, Ma, Li, Ren, & Huang, 2013).

作用機序

特性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N7O17P3S.H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);1H3/t18-,22-,23-,24+,28-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXWRGYIVABSRS-QGYZRCADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53N8O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)